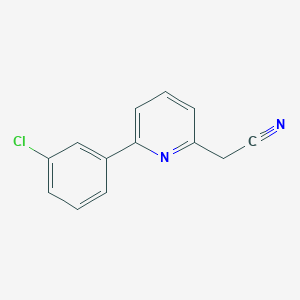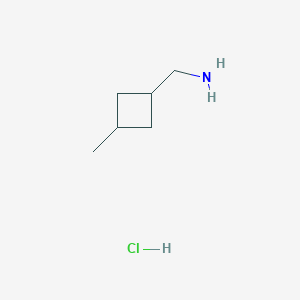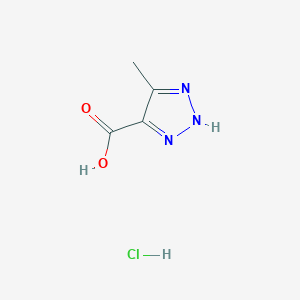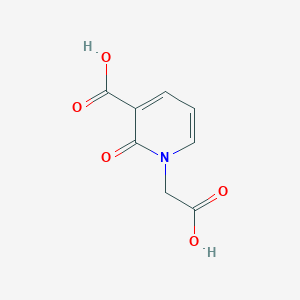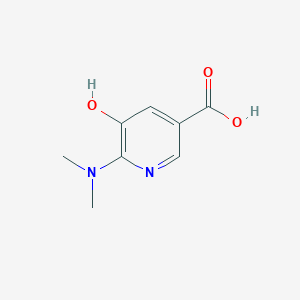
6-(Dimethylamino)-5-hydroxynicotinic acid
Vue d'ensemble
Description
Compounds with a dimethylamino group, such as 6-(Dimethylamino)picolinic acid , are often used in chemical reactions due to their basicity . They can act as nucleophilic catalysts for a variety of reactions .
Synthesis Analysis
The synthesis of compounds with a dimethylamino group can involve various methods. For instance, one study investigated the synthesis of peptides derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid .Molecular Structure Analysis
The molecular structure of compounds with a dimethylamino group can be analyzed using techniques such as FT-IR, UV–vis, and 1H-NMR . The structure can also be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
Compounds with a dimethylamino group can participate in a variety of chemical reactions. For example, they can be used as nucleophilic catalysts for esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a dimethylamino group can be determined using various techniques. For example, the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of a compound can be investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .Applications De Recherche Scientifique
Proteomics: Peptide Dimethylation
6-(Dimethylamino)-5-hydroxynicotinic acid: is used in proteomics for peptide dimethylation. This process is crucial for quantitative proteomics, where peptides are derivatized to control fragmentation during mass spectrometry (MS). The dimethylamino group plays a significant role in the generation of intense a1 ions, which are advantageous for proteomic profiling .
Mass Spectrometry: Fragmentation Control
In mass spectrometry, the compound is used to modify peptides’ amine groups, altering their fragmentation pathways. This is particularly important for targeted proteomic quantitation using multiple reaction monitoring mass spectrometry, where the derivatizing group should remain with the intact peptide ions .
Chemical Synthesis: Derivatization Agent
As a derivatization agent, 6-(Dimethylamino)-5-hydroxynicotinic acid is involved in the synthesis of various chemical compounds. Its role in introducing functional groups into molecules is vital for creating new chemical entities with desired properties .
Biological Fluorescence: Environment-Sensitive Probes
The compound’s fluorescent properties make it suitable for creating environment-sensitive probes. These probes can be used to study biological systems by detecting changes in cellular environments .
Drug Discovery: Unnatural Amino Acid Synthesis
In drug discovery, the compound is used to synthesize unnatural amino acids. These amino acids can be incorporated into peptides to modify their properties, such as stability and binding affinity, which is essential for developing new therapeutics .
Analytical Chemistry: Sample Throughput Enhancement
6-(Dimethylamino)-5-hydroxynicotinic acid: enhances sample throughput in analytical chemistry. Its use in derivatization-based mass spectrometry quantitation allows for the simultaneous analysis of multiple samples, improving efficiency .
Molecular Biology: Protein Modification
The compound is used in molecular biology for protein modification. By altering the properties of proteins, researchers can study their function and interactions in greater detail, aiding in the understanding of biological processes .
Pharmacology: Active Pharmaceutical Ingredient (API) Development
Finally, in pharmacology, 6-(Dimethylamino)-5-hydroxynicotinic acid can be a precursor or an intermediate in the development of active pharmaceutical ingredients. Its chemical structure allows for the creation of APIs with specific pharmacological activities .
Mécanisme D'action
The mechanism of action of compounds with a dimethylamino group can vary depending on the specific compound and its application. For instance, in the field of proteomics, peptides derivatized with a dimethylamino group can preferentially release intense a1 ions, which is useful for quantitative proteomic profiling .
Orientations Futures
Research on compounds with a dimethylamino group is ongoing, and future directions could include further investigation of their synthesis, characterization, and applications. For example, one study suggested new directions for future research on fluorescent gels using aggregation-induced emission fluorophores (AIEgens), which include dimethylamino acids .
Propriétés
IUPAC Name |
6-(dimethylamino)-5-hydroxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10(2)7-6(11)3-5(4-9-7)8(12)13/h3-4,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPULAHCOUTIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-5-hydroxynicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




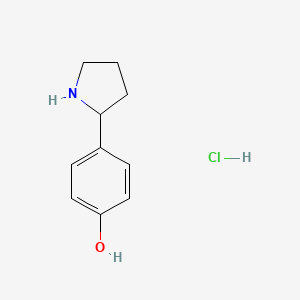
![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)




![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)

